Phenalene-Locked Vinyl Bridge: Enhanced Chemical and Photochemical Stability Versus Conventional Exocyclic Vinyl Bridges in Nonfullerene Acceptors
In a direct head-to-head comparison of A–D–A-type nonfullerene acceptors (NFAs), the phenalene-locked vinyl bridge architecture (in compounds EH-FPCN and O-CPCN) demonstrated significantly enhanced chemical and photochemical stabilities compared to the analogue molecule O-CzCN, which contains a normal exocyclic vinyl bridge [1]. The study specifically identifies exocyclic vinyl bridges as the most vulnerable sites in NFAs under external stresses and demonstrates that embedding the vinyl bridge into the phenalene aromatic ring system stabilizes this structural weak point [1].
| Evidence Dimension | Chemical and photochemical stability of vinyl bridge structural motif |
|---|---|
| Target Compound Data | Phenalene-locked vinyl bridge NFAs (EH-FPCN, O-CPCN): significantly enhanced stability; O-CPCN-based OSC achieved PCE of 1.62% after stability enhancement |
| Comparator Or Baseline | Analogue molecule O-CzCN with conventional exocyclic vinyl bridge (baseline vulnerability) |
| Quantified Difference | Significantly enhanced (qualitative comparison with demonstrated functional retention); O-CPCN PCE: 1.62% vs EH-FPCN PCE: 0.91% |
| Conditions | A–D–A-type nonfullerene acceptor architecture; stability assessed under external stress conditions; organic solar cell device pairing with PTB7-Th polymer donor |
Why This Matters
For procurement in organic electronics R&D, phenalene-based building blocks offer a structurally validated solution to the known stability bottleneck of exocyclic vinyl bridges in NFAs, whereas conventional vinyl bridge materials carry intrinsic degradation liability.
- [1] Liu, J.; et al. Phenalene—A New Ring-Locked Vinyl Bridge for Nonfullerene Acceptors With Enhanced Chemical and Photochemical Stabilities. Front. Electron. Mater. 2022, 2, 851294. View Source
